

2-(p-Tolyl)ethanol CAS number 699-02-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Methylphenyl)ethanol

Cat. No.: B147315

[Get Quote](#)

An In-Depth Technical Guide to 2-(p-Tolyl)ethanol (CAS 699-02-5)

Introduction: Beyond the Fragrance

2-(p-Tolyl)ethanol, also known by synonyms such as 4-Methylphenethyl alcohol and **2-(4-Methylphenyl)ethanol**, is an aryl alkyl alcohol with the CAS registration number 699-02-5.^[1] ^[2]^[3] While widely recognized for its pleasant floral and rosy aroma in the fragrance and cosmetics industries, its utility extends significantly into the realms of biochemical research and pharmaceutical development.^[3]^[4] This compound serves not only as a valuable building block in organic synthesis but also presents intriguing biological properties that warrant a deeper technical examination.^[5]

This guide moves beyond a surface-level overview to provide a comprehensive technical resource for professionals engaged in research and development. We will explore the core physicochemical properties, robust synthesis and analytical protocols, diverse applications, and the complete safety profile of 2-(p-Tolyl)ethanol, grounding all claims in authoritative data to ensure scientific integrity.

Section 1: Core Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in a laboratory setting. 2-(p-Tolyl)ethanol is typically a colorless to pale yellow clear liquid at room temperature.^[3]^[6]

Key Physicochemical Properties

The essential properties of 2-(p-Tolyl)ethanol are summarized in the table below, compiled from various supplier and database sources.

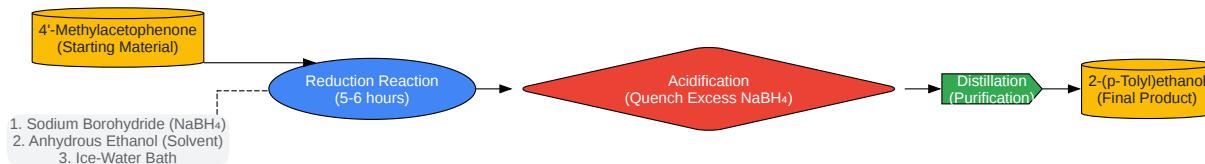
Property	Value	Source(s)
CAS Number	699-02-5	[1] [2]
Molecular Formula	C ₉ H ₁₂ O	[1] [2]
Molecular Weight	136.19 g/mol	[1] [2]
Appearance	Colorless to light yellow clear liquid/solid	[3] [7]
Boiling Point	244-245 °C (lit.)	[3] [7]
Density	0.978 g/mL at 25 °C (lit.)	[3] [7]
Refractive Index (n _{20/D})	1.526 (lit.)	[3] [7]
Flash Point	107 °C (225 °F)	[6] [7]
pKa	14.92 ± 0.10 (Predicted)	[3] [7]
TSCA Status	Yes	[3] [7]

Spectroscopic Signature

The structural identity and purity of 2-(p-Tolyl)ethanol are unequivocally confirmed through standard spectroscopic methods.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. Key expected signals include a singlet for the methyl (–CH₃) protons on the aromatic ring, two triplets corresponding to the adjacent methylene (–CH₂–) groups of the ethyl chain, a singlet (which may be broad) for the hydroxyl (–OH) proton, and multiplets for the aromatic protons on the disubstituted benzene ring.[\[8\]](#) The protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.4-4.5 ppm region.[\[8\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the $3300\text{-}3400\text{ cm}^{-1}$ region, which is characteristic of the O-H stretching vibration in an alcohol, broadened by hydrogen bonding.^[8] A strong C-O stretch is also expected near 1000 cm^{-1} .^[8]
- Mass Spectrometry (MS): In a mass spectrometer, alcohols often exhibit a weak or absent molecular ion peak.^[8] Characteristic fragmentation patterns include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18).^[8]


Section 2: Synthesis and Purification Workflow

The most direct and widely cited laboratory-scale synthesis of 2-(p-Tolyl)ethanol involves the reduction of the corresponding ketone, 4'-methylacetophenone.^{[3][7]} This method is favored for its high yield and selectivity.

Synthesis Pathway: Reduction of 4'-Methylacetophenone

The conversion of the carbonyl group in 4'-methylacetophenone to a secondary alcohol is efficiently achieved using a selective reducing agent. Sodium borohydride (NaBH_4) is the reagent of choice for this transformation.

Causality of Experimental Choice: Sodium borohydride is a mild and highly selective reducing agent. Its key advantage is its chemoselectivity; it readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters, amides, or, critically in this case, the aromatic ring. This prevents over-reduction and ensures the integrity of the tolyl group, leading to a cleaner product profile and simplifying purification.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-(p-Tolyl)ethanol.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system where progress can be monitored at key stages.

- **Setup:** In a three-necked flask equipped with a magnetic stirrer and dropping funnel, dissolve a specific amount of 4'-methylacetophenone in anhydrous ethanol.[7]
- **Cooling:** Place the flask in an ice-water bath to maintain a low temperature, which helps control the exothermic reaction and prevent side reactions.
- **Reduction:** Slowly add a solution of sodium borohydride in ethanol to the stirred solution. The slow addition is critical for safety and reaction control.
- **Reaction Monitoring:** Allow the reaction to proceed for 5-6 hours.[7] The endpoint can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
- **Quenching:** After completion, carefully acidify the reaction mixture (e.g., with dilute HCl) to neutralize the reaction and decompose any excess sodium borohydride.
- **Isolation & Purification:** The product is then isolated and purified, typically by distillation, collecting the fraction at the appropriate boiling point (244-245 °C).[7]


- Final Analysis: The purity of the final product should be confirmed by Gas Chromatography (GC) to be >98%.[\[7\]](#)

Section 3: Analytical Characterization and Quality Control

Ensuring the purity and identity of 2-(p-Tolyl)ethanol is crucial for its application, particularly in drug development where impurities can have significant consequences. Gas Chromatography is the primary method for assessing purity.

Analytical Workflow

The typical workflow for quality control analysis involves sample preparation followed by instrumental analysis and data interpretation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. 2-(p-Tolyl)ethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 2-(4-Methylphenyl)ethanol | 699-02-5 [chemicalbook.com]
- 4. Fragrance material review on 2-p-tolylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetmol.com [targetmol.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [2-(p-Tolyl)ethanol CAS number 699-02-5]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147315#2-p-tolyl-ethanol-cas-number-699-02-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com